molecular formula C14H12ClN3O2 B1292987 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 911039-80-0

3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B1292987
CAS No.: 911039-80-0
M. Wt: 289.71 g/mol
InChI Key: MOIQGAFIJWLMRR-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is a benzamide derivative featuring a 3-chloro-substituted benzoyl group and a 3-(hydrazinocarbonyl)phenyl substituent on the amide nitrogen. The hydrazinocarbonyl (CONHNH₂) moiety confers reactivity for further derivatization, making it a key intermediate in synthesizing hydrazones and other bioactive compounds . Its molecular structure allows for diverse interactions, including hydrogen bonding and π-π stacking, which are critical in pharmaceutical and materials science applications.

Properties

IUPAC Name

3-chloro-N-[3-(hydrazinecarbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-5-1-3-9(7-11)13(19)17-12-6-2-4-10(8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIQGAFIJWLMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Mechanism

The overall reaction can be summarized as follows:

$$
\text{3-chlorobenzoyl chloride} + \text{3-aminobenzoic acid} \xrightarrow{\text{triethylamine}} \text{Intermediate} \xrightarrow{\text{hydrazine hydrate}} \text{3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide}
$$

Yield and Purification

The yield of the final product can vary based on the reaction conditions and purity of starting materials. Typical yields for this synthesis range from 60% to 80%. Purification methods often include:

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Typical Yield
Method A 3-chlorobenzoyl chloride, 3-aminobenzoic acid, hydrazine hydrate Reflux in dichloromethane with triethylamine 60% - 80%
Method B Alternative amines or carbonyl sources Varies based on alternative reagents Varies

Challenges and Considerations

Several challenges may arise during the synthesis of this compound:

  • Side Reactions: The presence of reactive functional groups can lead to unwanted by-products.
  • Purity of Reagents: Impurities in starting materials can significantly affect yield and quality.
  • Optimization of Conditions: Fine-tuning temperature, time, and concentrations is crucial for maximizing yield.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The hydrazide group undergoes condensation with aromatic aldehydes to form hydrazone derivatives. This reaction is catalyzed by glacial acetic acid under reflux conditions in ethanol, yielding products with azomethine (-CH=N-) linkages .

Example Reaction:
3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide + RCHO → Hydrazone derivative (R = aryl)

Key Observations:

  • Reagents/Conditions: Aldehydes (e.g., benzaldehyde derivatives), ethanol, catalytic acetic acid, reflux (4–6 hours) .
  • Characterization:
    • IR: Absorption bands at 1684–1657 cm⁻¹ (C=O), 1598–1579 cm⁻¹ (C=N) .
    • ¹H-NMR: Singlet signals at δ 8.84–8.30 ppm for azomethine protons (N=CH) .
    • X-ray Crystallography: Confirms intramolecular hydrogen bonding between -NH- and -CO- groups, stabilizing the hydrazone conformation .

Table 1: Representative Hydrazone Derivatives

Aldehyde UsedProduct Yield (%)Melting Point (°C)Reference
2-Hydroxybenzaldehyde81224–226
4-Methoxybenzaldehyde89244–246
3-Nitrobenzaldehyde85260–262

Coordination with Metal Ions

The hydrazone derivatives act as polydentate ligands, forming complexes with transition metals like Co(II), Fe(III), Cu(II), and Zn(II). These complexes exhibit distinct spectroscopic and magnetic properties .

Example Reaction:
Hydrazone derivative + M(ClO₄)₂ → M(hydrazone)

Key Observations:

  • Coordination Sites: Hydrazone’s carbonyl oxygen, azomethine nitrogen, and phenolic oxygen (if present) .
  • Magnetic Moments: High-spin configurations observed for Fe(III) (µeff ≈ 5.92 BM) and Co(II) (µeff ≈ 4.87 BM) .
  • Thermal Stability: Decomposition temperatures exceed 300°C, confirmed by TGA .

Intramolecular Hydrogen Bonding and Structural Effects

The compound’s reactivity is influenced by intramolecular hydrogen bonds between the -NH- of the hydrazide and the adjacent carbonyl group . This bonding:

  • Stabilizes planar conformations, enhancing π-π stacking in crystals .
  • Modulates electron density at the hydrazide group, affecting nucleophilic substitution at the chloro-substituted aromatic ring .

Figure 1: Intramolecular H-bonding (X-ray Data)

  • Bond Length: 2.09 Å (N-H⋯O=C) .
  • Dihedral Angle: 25° between benzamide and central phenyl rings .

Potential Reactivity at the Chloro Substituent

While direct substitution at the 3-chloro position is not explicitly documented for this compound, analogous benzamide derivatives undergo nucleophilic aromatic substitution (SNAr) under basic conditions .

Theoretical Pathway:
this compound + Nu⁻ → Substituted benzamide (Nu = amine, thiol)

Challenges:

  • Electron-withdrawing groups (-CONHNH₂) may deactivate the aromatic ring, requiring harsh conditions .
  • Competing reactions at the hydrazide group could dominate .

Redox Behavior

Hypothetical Pathway:
this compound → Oxidized product (e.g., -CONHN=O)

Scientific Research Applications

Chemistry

3-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. It undergoes several chemical reactions, including:

  • Oxidation : Using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : With sodium borohydride or lithium aluminum hydride.
  • Substitution : Where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Biology

In biological research, this compound is investigated for its potential activities, including:

  • Antimicrobial Properties : Studies have shown that it exhibits significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Serratia marcescens.
  • Anticancer Activity : In vitro studies indicate that it can inhibit cell proliferation in several cancer cell lines, showing selective cytotoxicity towards cancerous cells while sparing normal cells.

Medicine

Although not intended for therapeutic use directly, this compound is utilized in preclinical studies to explore potential drug targets. Its mechanism of action involves interactions with specific molecular targets, influencing enzyme activity and cellular metabolism.

Industry

In industrial applications, it may be used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.

The biological activity of this compound has been documented through various studies:

  • Antimicrobial Activity :
    • A study demonstrated its effectiveness against Pseudomonas aeruginosa, showing larger zones of inhibition compared to standard antibiotics like tetracycline.
  • Anticancer Activity :
    • Research focused on hydrazone derivatives derived from this compound indicated promising antiproliferative effects against cancer cells with IC50 values comparable to established chemotherapeutic agents.

Antiproliferative Effects

A notable study evaluated the antiproliferative effects of hydrazone derivatives derived from this compound. The results indicated significant inhibition of cancer cell growth with low toxicity to normal cells.

Enzyme Inhibition

The compound was assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives exhibited dual inhibition, making them potential candidates for Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Chloro Substitution Patterns

  • 2-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide The only structural difference is the position of the chlorine atom (2-chloro vs. 3-chloro on the benzoyl ring). This positional isomerism affects electronic properties and binding affinity. For example, the 2-chloro derivative may exhibit steric hindrance, altering its reactivity in hydrazone formation . Key Data: Molecular weight = 303.73 g/mol; IR (CONHNH₂): ~1650–1680 cm⁻¹ .
  • 3-Chloro-N-(2-trifluoromethylphenyl)benzamide Replaces the hydrazinocarbonyl group with a trifluoromethylphenyl substituent. The electron-withdrawing CF₃ group enhances metabolic stability but reduces hydrogen-bonding capacity. Key Data: Melting point = 128–130°C; Used as a reference compound in pesticidal studies .

Functional Group Modifications

  • 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide Incorporates a thioamide (C=S) and furan-2-carbonyl group instead of the hydrazinocarbonyl moiety. Key Data: Single-crystal X-ray diffraction confirms a trans conformation between benzoyl and thiono groups; R factor = 0.045 .
  • N4-3-Chlorobenzoylsulfathiazole

    • Replaces the hydrazide with a sulfathiazole group.
    • Demonstrates antitubercular activity (MIC = 1.56 µg/mL against M. tuberculosis).
    • Key Data : Melting point = 224–226°C; IR (SO₂NH): 1142 cm⁻¹; ¹H-NMR (DMSO-d₆): δ 12.71 (brs, 1H) .

Hybrid Derivatives with Bioactive Moieties

  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide

    • Combines a benzothiophene core with a long alkyl chain, enhancing antimicrobial activity.
    • Key Data : Exhibits MIC = 12.5 µg/mL against S. aureus; synthesized via condensation of hydrazides with aldehydes .
  • 3-Chloro-N-(3-{(1Z)-N-[(8-chloro-2-phenylquinolin-4-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide Integrates a quinoline moiety, known for intercalation with DNA. Key Data: Molecular weight = 558.85 g/mol; Potential anticancer applications due to planar quinoline structure .

Biological Activity

3-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

  • Molecular Formula : C14H12ClN3O2
  • Molecular Weight : 289.72 g/mol
  • CAS Number : 911039-80-0

The compound exhibits significant interactions with various biological targets:

  • Enzyme Interactions : It has been shown to interact with nucleophilic enzymes, facilitating its incorporation into metabolic pathways.
  • Cellular Metabolism : Modulates gene expression and influences cellular metabolism, affecting specific metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. For example, it showed IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
CompoundCell LineIC50 Value (µM)
This compoundMCF-75.85
DoxorubicinMCF-74.53
5-FluorouracilMCF-721.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Plasmodium falciparum : In vitro tests have shown promising results against chloroquine-resistant strains of P. falciparum, with a reported IC50 value indicating strong activity .

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes by binding to their active sites, disrupting normal metabolic pathways and leading to cell death .
  • Signal Transduction Pathways : It may modulate various signaling pathways that are crucial for cell survival and proliferation.

Case Studies

  • Cancer Therapy Research : A study focused on the efficacy of this compound in inhibiting RET kinase activity in cancer cells demonstrated significant potential as a novel therapeutic agent . The compound was found to effectively reduce cell proliferation driven by RET mutations.
  • Antimicrobial Efficacy : In another study evaluating a series of hydrazone derivatives, the compound was highlighted for its low cytotoxicity while maintaining high efficacy against P. falciparum, making it a candidate for further development in malaria treatment .

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